Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a thioether linkage
Properties
IUPAC Name |
ethyl 2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-2-20-11(19)7-15-10(18)8-22-13-17-16-12(21-13)9-3-5-14-6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIRAHKYAEBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(O1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamido Group Introduction: The resulting thioether is further reacted with ethyl bromoacetate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage in Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Various Esters and Amides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of functional groups including a pyridine ring, an oxadiazole ring, and an acetamido moiety, which contribute to its distinctive chemical properties. The synthesis typically involves multi-step processes:
- Formation of the Oxadiazole Ring : Cyclization of appropriate hydrazides with carbon disulfide.
- Pyridine Introduction : Achieved through nucleophilic substitution reactions.
- Final Esterification : Reaction with ethanol under acidic conditions to yield the final product.
This synthetic route allows for the careful manipulation of molecular features to enhance desired properties.
Antimicrobial Properties
Research indicates that derivatives of compounds containing oxadiazole and pyridine exhibit significant antimicrobial activity. Studies have shown that ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. Notable findings include:
- In vitro Studies : The compound has shown strong antibacterial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including:
- Enzyme Inhibition : Inhibiting enzymes critical for DNA synthesis and repair.
- Receptor Modulation : Modulating receptor activity involved in cell proliferation pathways .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets. These interactions can lead to significant therapeutic effects, making it a candidate for further investigation in drug development.
Case Studies
A detailed review of recent studies provides insights into the efficacy and applications of this compound:
Comparison with Related Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-(2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate | Contains thiadiazole instead of oxadiazole | Antimicrobial activity observed |
| Ethyl 2-(2-(5-(pyridin-4-yl)-1,3,4-triazol-2-yl)thio)acetamido)acetate | Contains triazole ring | Potential antifungal properties |
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and pyridine moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)amino)acetamido)acetate: Similar structure but with an amino group instead of a thioether linkage.
Uniqueness
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is unique due to the combination of its oxadiazole ring, thioether linkage, and pyridine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups including a pyridine ring, an oxadiazole moiety, and a thioacetamide structure. The synthesis typically involves multiple steps, starting from the formation of the oxadiazole ring through cyclization reactions followed by nucleophilic substitutions and esterifications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds containing the 1,3,4-oxadiazole scaffold can inhibit various enzymes implicated in cancer progression, such as:
- Telomerase
- Histone Deacetylase (HDAC)
- Thymidylate Synthase
- Thymidine Phosphorylase
These interactions can lead to significant therapeutic effects, particularly in anticancer applications .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. For instance, a review noted that these compounds exhibit a broad spectrum of biological activities including:
- Cytotoxicity against cancer cell lines
- Inhibition of tumor growth in animal models
Research has shown that this compound can effectively inhibit cancer cell proliferation by targeting the aforementioned enzymes .
Antimicrobial Activity
In addition to anticancer effects, derivatives of the oxadiazole scaffold have demonstrated antimicrobial properties. For example, compounds with similar structures have been evaluated for their efficacy against various bacterial strains and fungi. The presence of the pyridine ring enhances the compound's ability to penetrate microbial membranes .
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Studies indicate that oxadiazole derivatives can modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several case studies illustrate the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines compared to controls.
- Animal Models : In vivo experiments showed that administration of this compound led to decreased tumor size and improved survival rates in treated mice compared to untreated groups.
- Molecular Docking Studies : Computational analyses suggest strong binding affinity to target enzymes like HDAC and thymidylate synthase, supporting its potential as an effective therapeutic agent .
Comparative Analysis
To highlight its uniqueness among similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridine + Oxadiazole + Thioacetamide | Anticancer, Antimicrobial |
| Ethyl 2-(2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yloxy)acetamido)acetate | Pyridine + Thiadiazole | Moderate Anticancer |
| Ethyl 2-(2-(5-(pyridin-4-yl)-1,3,4-triazol-2-yloxy)acetamido)acetate | Pyridine + Triazole | Low Anticancer |
Q & A
Advanced Research Question
- Molecular Docking : Predicts binding modes (e.g., derivatives with 4-phenylthiazole groups inhibit acetylcholinesterase via π-π stacking with catalytic triads; IC₅₀ <10 µM) .
- QSAR Models : Hammett constants guide electron-withdrawing group incorporation on the pyridyl ring to enhance metabolic stability .
- Workflow Tools : AutoDock Vina for docking and SWISS-MODEL for homology modeling .
What mechanistic insights exist regarding this compound's enzyme inhibitory activity?
Advanced Research Question
- COX-2 Inhibition : Competes with arachidonic acid at the catalytic site (Kd ~5 nM) .
- Acetylcholinesterase Inhibition : Oxadiazole sulfur forms hydrogen bonds with Ser203; pyridyl ring occupies the peripheral anionic site .
Experimental Validation : - Kinetic Assays : Lineweaver-Burk plots determine inhibition mode (competitive vs. non-competitive).
- X-ray Crystallography : SHELX-refined structures reveal binding geometries .
How do structural modifications influence biological activity in derivatives?
Advanced Research Question
- Thiazole Hybrids : Substitution at the thiazole 4-position (e.g., nitro groups) enhances acetylcholinesterase inhibition (72% yield, IC₅₀ = 8.2 µM) .
- Pyrimidine Analogues : Introducing methyl groups improves antibacterial activity (MIC = 16 µg/mL against S. aureus) .
Synthetic Strategy : - Reflux intermediates with K₂CO₃ in acetone to maintain regioselectivity .
What purity assessment challenges arise during synthesis, and how are they resolved?
Basic Research Question
- Common Impurities : Unreacted thiol or ethyl chloroacetate byproducts.
- Resolution Methods :
- Recrystallization : Ethanol/water (4:1) removes polar impurities .
- Column Chromatography : Silica gel (ethyl acetate/hexane gradient) isolates non-polar contaminants .
- Validation : HPLC (C18 column, 1.0 mL/min flow rate) confirms >95% purity .
What future research directions are suggested by existing studies?
Advanced Research Question
- Targeted Drug Delivery : Conjugate with PEGylated nanoparticles to improve bioavailability.
- Mechanistic Elucidation : Cryo-EM studies of compound-enzyme complexes .
- Green Chemistry : Optimize solvent-free synthesis using microwave irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
